![molecular formula C12H13NO B2912155 4-Tert-butylbenzoyl cyanide CAS No. 179612-25-0](/img/structure/B2912155.png)
4-Tert-butylbenzoyl cyanide
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Description
4-Tert-butylbenzoyl cyanide is a chemical compound used in various chemical reactions . It contains a total of 27 bonds; 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), and 1 nitrile (aliphatic) .
Synthesis Analysis
The synthesis of 4-Tert-butylbenzoyl cyanide involves a temperature-controlled solvent-free selective synthesis of tert-butyl peresters or acids from benzyl cyanides in the presence of the TBHP/Cu(OAc)2 system . This process is carried out at room temperature and results in the formation of various derivatives of tert-butyl peresters in good to excellent yields .Molecular Structure Analysis
The molecular structure of 4-Tert-butylbenzoyl cyanide includes 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), and 1 nitrile (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving 4-Tert-butylbenzoyl cyanide include copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide . This reaction is effective for the synthesis of benzoic acid derivatives when conducted at 80°C .Mechanism of Action
Target of Action
Cyanide compounds, in general, are known to inhibit enzymes that contain the ferric ion .
Mode of Action
Cyanide compounds, including 4-Tert-butylbenzoyl cyanide, inhibit enzymes that contain the ferric ion (valence of 3 + charges); they have a lesser affinity for the ferrous ion (valence of 2 + charges) . This inhibition disrupts the normal functioning of these enzymes, leading to various physiological changes.
Biochemical Pathways
Cyanide is produced in plant tissues as the result of hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . Most cyanide produced in plants is detoxified primarily by the key enzyme β-cyanoalanine synthase . The remaining cyanide at non-toxic concentration may play a role of signaling molecule involved in the control of some metabolic processes in plants .
Pharmacokinetics
Cyanide compounds, in general, are known to be rapidly absorbed, distributed, metabolized, and eliminated . For example, a study on hydrogen cyanide (HCN) inhalation developed a physiologically based pharmacokinetic (PBPK) model for continuous inhalation of HCN .
Result of Action
Cyanide compounds, in general, cause toxic effects by inhibiting cytochrome c oxidase, resulting in cellular hypoxia and cytotoxic anoxia, and can eventually lead to death .
properties
IUPAC Name |
4-tert-butylbenzoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJPTGVBFUIMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylbenzoyl cyanide |
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